molecular formula C10H6N2 B074147 Quinoline-2-carbonitrile CAS No. 1436-43-7

Quinoline-2-carbonitrile

Cat. No.: B074147
CAS No.: 1436-43-7
M. Wt: 154.17 g/mol
InChI Key: WDXARTMCIRVMAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinoline-2-carbonitrile primarily targets tubulin polymerization and histone deacetylases (HDACs) . These targets play a crucial role in cell division and gene expression, respectively.

Mode of Action

This compound interacts with its targets by inhibiting tubulin polymerization, which is essential for cell division, and by inhibiting HDACs, which control gene expression . This dual inhibition results in the disruption of cell division and altered gene expression, leading to cell death .

Biochemical Pathways

The compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of different functional groups and the conditions under which the compound is synthesized and administered.

Biochemical Analysis

Biochemical Properties

Quinoline-2-carbonitrile has been found to interact with certain enzymes and proteins. For instance, it has been used as a base for the synthesis of hydroxamic acids, which are known to inhibit tubulin polymerization and histone deacetylases . These interactions suggest that this compound may have a role in regulating cell division and gene expression.

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. By inhibiting tubulin polymerization, it can potentially disrupt cell division . Additionally, by inhibiting histone deacetylases, this compound can influence gene expression, potentially affecting various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with specific enzymes. As a base for hydroxamic acids, it can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It can also inhibit histone deacetylases, enzymes that remove acetyl groups from histones, thereby influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedländer condensation, which is a classical method for constructing quinoline derivatives. This method typically employs aniline derivatives and carbonyl compounds under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-2-methanamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbonitrile with similar applications.

    Quinoline-2-methanamine: A reduction product with potential biological activity.

Uniqueness: this compound is unique due to its carbonitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXARTMCIRVMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162475
Record name Quinoline-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-43-7
Record name 2-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-2-carbonitrile
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Record name Quinoline-2-carbonitrile
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Record name Quinoline-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of quinoline N-oxide (2 g, 13.8 mmol) was added benzoyl chloride (2.6 mL, 22.0 mmol), followed by water (20 mL). Then, a solution of potassium cyanide (3.6 g, 55.1 mmol) in water (80 mL) was added slowly over a period of 15 minutes with vigorous stirring. Dioxane (15 mL) was added to help the solubility. After the mixture was stirred at RT for 2.5 hours, it was extracted with equal volume of dichloromethane three times. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was then purified by flash chromatography with 30% of ethyl acetate in hexane. 2.1 g of product was obtained (yield: 100%).
Quantity
2 g
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2.6 mL
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3.6 g
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80 mL
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15 mL
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20 mL
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solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

The cyclization reaction step of the present invention is a step of reacting 3-cyclopropyl-3-oxopropanenitrile of the formula (1) with 2-amino-4′-fluorobenzophenone of the formula (2) preferably in the presence of an acid to obtain a quinolinecarbonitrile derivative [2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carbonitrile] of the formula (3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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